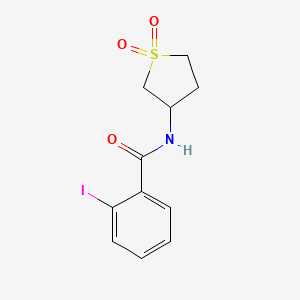

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO3S/c12-10-4-2-1-3-9(10)11(14)13-8-5-6-17(15,16)7-8/h1-4,8H,5-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGXXHMHFGGZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with tetrahydrothiophene-3-one followed by oxidation to introduce the sulfone group. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled temperatures to ensure the formation of the desired sulfone derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The iodine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted benzamides depending on the specific reagents and conditions used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group can form strong interactions with these targets, leading to modulation of their activity. This compound may also affect various signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Key Structural Differences :

- Iodine Position: The 2-iodo substitution in the target compound contrasts with the 4-iodo substitution in melanoma-targeting analogs (e.g., N-(2-diethylaminoethyl)-4-[123I]iodobenzamide), which impacts receptor binding specificity .

- Sulfone Group: The tetrahydrothiophene-1,1-dioxide moiety enhances polarity and metabolic stability compared to non-sulfonated analogs like N-(tert-butyl)-2-iodobenzamide .

- Sidechain Variations: The diethylaminoethyl group in melanoma tracers improves cellular uptake, whereas the sulfone-modified tetrahydrothiophene in the target compound may influence solubility and pharmacokinetics .

Functional Comparisons

- Radiolabeling Efficiency : N-(tert-butyl)-2-iodobenzamide exhibits moderate radiolabeling yields (55%), while sulfone-containing analogs like the target compound may offer improved stability due to reduced susceptibility to enzymatic degradation .

- Biological Activity: N-(2-diethylaminoethyl)-4-[123I]iodobenzamide demonstrates selective uptake in pigmented melanoma cells, attributed to its lipophilic sidechain and iodine positioning . In contrast, the sulfone group in the target compound may reduce nonspecific binding, enhancing specificity for sulfonamide-targeted enzymes .

- Solubility: Sulfone-containing benzamides generally exhibit higher aqueous solubility than non-sulfonated analogs, as seen in N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide, which is structurally similar to the target compound .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the modulation of ion channels and its implications in various therapeutic areas. This article delves into its biological activity, mechanism of action, pharmacokinetics, and potential applications in medicine.

Overview of the Compound

- Chemical Structure : The compound features a tetrahydrothiophene moiety with a dioxidation state and an iodobenzamide group. This unique structure contributes to its biological properties.

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes).

This compound primarily functions as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . This activation leads to significant alterations in cellular excitability and neurotransmitter release, which can influence several physiological processes such as:

- Pain Perception

- Epileptic Seizures

- Addiction and Reward Mechanisms

- Anxiety Disorders

The activation of GIRK channels helps stabilize neuronal activity and may provide therapeutic benefits in conditions characterized by hyperexcitability.

Pharmacokinetics

Research indicates that this compound exhibits nanomolar potency as a GIRK channel activator with improved metabolic stability compared to traditional urea-based compounds. The pharmacokinetic profile suggests:

- Absorption : Rapid absorption post-administration.

- Distribution : High distribution volume indicating extensive tissue penetration.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites.

- Excretion : Renal excretion of metabolites.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly enhances GIRK channel activity in neuronal cell lines. The following table summarizes key findings from various studies:

| Study | Cell Type | Concentration (nM) | Effect on GIRK Activity | Observations |

|---|---|---|---|---|

| Study 1 | Neuronal Cells | 10 | Increased current by 50% | Enhanced neuronal inhibition |

| Study 2 | Hippocampal Neurons | 5 | Potentiated synaptic inhibition | Reduced excitability |

| Study 3 | Cortical Neurons | 20 | Significant increase in GIRK conductance | Potential anti-seizure effects |

In Vivo Studies

In vivo studies have indicated that administration of the compound results in:

- Reduced seizure frequency in animal models of epilepsy.

- Decreased anxiety-like behavior in rodent models, suggesting anxiolytic properties.

Case Studies

- Epilepsy Model : A study involving a mouse model of epilepsy demonstrated that treatment with this compound resulted in a significant reduction in seizure duration and frequency compared to control groups.

- Anxiety Assessment : In a behavioral test assessing anxiety, rodents treated with the compound exhibited reduced time spent in open areas of an elevated plus maze, indicating anxiolytic effects.

Potential Therapeutic Applications

Given its mechanism of action and biological activity, this compound holds promise for several therapeutic applications:

- Antiepileptic Drug Development : Potential as a novel treatment for epilepsy.

- Anxiolytic Agents : Could be developed for managing anxiety disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling 2-iodobenzoic acid derivatives with amine-containing intermediates (e.g., tetrahydrothiophene sulfone derivatives) using carbodiimide-based coupling agents like EDCI in anhydrous dichloromethane. Triethylamine is often added to neutralize acid byproducts. Post-reaction purification via flash column chromatography (e.g., gradient elution with DCM/MeOH) is critical for isolating high-purity products . Optimization may include adjusting stoichiometry, solvent choice, and reaction time to improve yield.

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodology :

- X-ray crystallography : Provides definitive structural confirmation. Crystallographic data (e.g., CCDC numbers) should be deposited in repositories like the Cambridge Crystallographic Data Centre for peer validation .

- NMR spectroscopy : and NMR can verify substituent positions and sulfone group integration. For example, characteristic splitting patterns for tetrahydrothiophene protons and iodine-induced deshielding in the benzamide ring are diagnostic .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Q. How do solubility and stability properties impact experimental design for this compound?

- Methodology : Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates biological assays, while stability under light, heat, or humidity must be assessed via accelerated degradation studies. Techniques like HPLC-UV or TGA can monitor decomposition kinetics. Pre-formulation studies should guide storage conditions (e.g., desiccated, -20°C) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between batches be resolved?

- Methodology :

- Comparative analysis : Cross-reference with published spectra (e.g., CIF files from crystallography databases ) to identify batch-specific impurities.

- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity.

- Complementary methods : Pair with IR spectroscopy or XPS to detect functional group inconsistencies .

Q. What computational strategies are effective for modeling the reactivity of the iodobenzamide moiety?

- Methodology :

- DFT calculations : Predict electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model transition states for coupling reactions.

- Molecular docking : If the compound has biological targets, docking studies (AutoDock Vina, Schrödinger) can explore binding modes, guided by crystallographic data .

Q. How should researchers design experiments to evaluate potential biological activity while minimizing off-target effects?

- Methodology :

- Dose-response assays : Use in vitro models (e.g., enzyme inhibition, cell viability) with IC determination. Include positive/negative controls (e.g., known inhibitors) to validate specificity.

- Proteomics/transcriptomics : Post-treatment omics profiling identifies pathway-specific effects. CRISPR screening may reveal genetic dependencies linked to the compound’s mechanism .

Q. What strategies address synthetic challenges in scaling up while maintaining enantiomeric purity (if applicable)?

- Methodology :

- Asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution can enhance enantioselectivity.

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and impurities during scale-up .

Key Notes for Methodological Rigor

- Data validation : Cross-check experimental results with open-access crystallographic databases (e.g., CCDC) and peer-reviewed spectral libraries .

- Experimental design : Follow factorial or response surface methodologies (RSM) to systematically optimize reaction parameters .

- Contradiction resolution : Use orthogonal techniques (e.g., XRD vs. NMR) to reconcile structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.